molecular formula C6H12ClNO3 B2362490 2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride CAS No. 1781167-51-8

2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride

Cat. No.: B2362490
CAS No.: 1781167-51-8
M. Wt: 181.62
InChI Key: SMFPSOYFEAWASG-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and carboxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-hydroxy-1-aminopropane derivative.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(3-Oxopyrrolidin-3-yl)acetic acid.

    Reduction: Formation of 2-(3-Hydroxypyrrolidin-3-yl)ethanol.

    Substitution: Formation of 2-(3-Chloropyrrolidin-3-yl)acetic acid.

Scientific Research Applications

2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving pyrrolidine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypyrrolidin-3-yl)propanoic acid hydrochloride
  • 2-(3-Hydroxypyrrolidin-3-yl)butanoic acid hydrochloride
  • 2-(3-Hydroxypyrrolidin-3-yl)pentanoic acid hydrochloride

Uniqueness

2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups and the pyrrolidine ring structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5(9)3-6(10)1-2-7-4-6;/h7,10H,1-4H2,(H,8,9);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFPSOYFEAWASG-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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